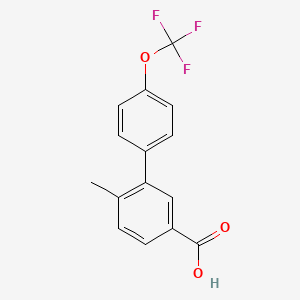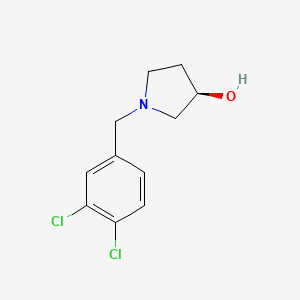
(R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol
概要
説明
“®-γ-(3,4-dichloro-benzyl)-L-proline HCl” is a chemical compound with the molecular formula C12H14Cl3NO2 . It’s a derivative of proline, an amino acid, with a dichlorobenzyl group attached .
Molecular Structure Analysis
The molecular structure of this compound includes a proline core with a 3,4-dichlorobenzyl group attached . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound has a molecular weight of 310.6 . Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally .科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine rings, due to their saturated nature and sp3-hybridization, offer a versatile scaffold for the development of novel bioactive compounds. The non-planarity and stereochemistry introduced by the pyrrolidine ring contribute to the three-dimensional diversity of molecules, enhancing their interaction with biological targets. This structural feature is particularly valuable in drug discovery, where the pyrrolidine ring has been employed to design compounds with selective biological activities. Various synthetic strategies have been developed to construct or functionalize pyrrolidine rings, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. The stereochemistry of the pyrrolidine ring is crucial, as different stereoisomers can lead to compounds with distinct biological profiles due to varied binding modes to enantioselective proteins (Petri et al., 2021).
Pyrrolidine-Based Inhibitors
Pyrrolidine-based compounds have shown potential as inhibitors for various enzymes, demonstrating the scaffold's applicability in therapeutic interventions. For instance, matrix metalloproteinases (MMPs), which are involved in numerous physiological and pathological processes, have been targeted by pyrrolidine-based inhibitors. These inhibitors have shown low nanomolar activity for certain MMP subclasses, indicating the effectiveness of the pyrrolidine scaffold in designing potent enzyme inhibitors. The structure-activity relationship (SAR) studies of these inhibitors highlight the influence of the pyrrolidine ring's stereochemistry and the spatial orientation of substituents on the biological activity of the compounds (Cheng et al., 2008).
Synthesis and Functionalization
The synthetic versatility of the pyrrolidine scaffold allows for the creation of a wide array of compounds with varied biological activities. The literature reports numerous methodologies for the de novo synthesis of pyrrolidine derivatives, from acyclic precursors or by transforming other cyclic systems. These synthetic routes enable the exploration of the pharmacological space and the development of novel compounds with potential therapeutic applications. The functionalization of preformed pyrrolidine rings further expands the diversity of achievable structures, making pyrrolidine a valuable scaffold in medicinal chemistry (Pelkey et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3R)-1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPPFWAXGCBELF-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


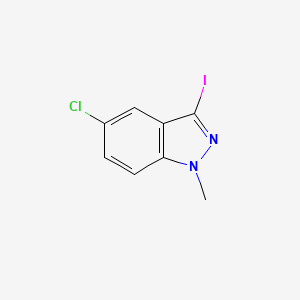
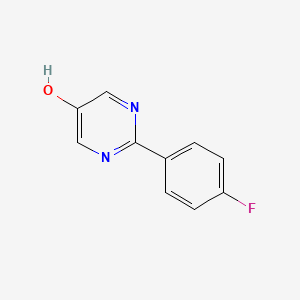
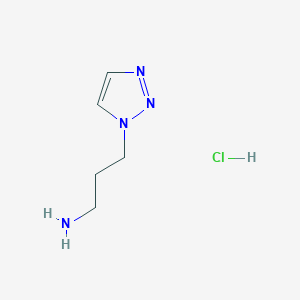
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3094845.png)
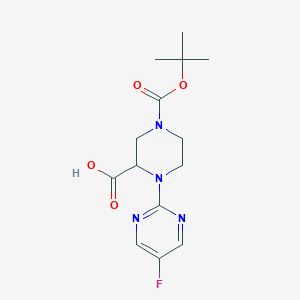

![4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3094865.png)
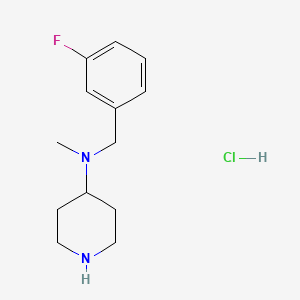
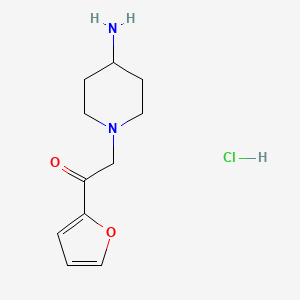

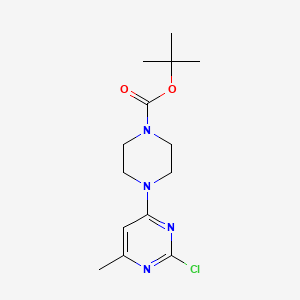
![5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3094902.png)

